6-Oxaspiro[3.5]non-7-en-9-one
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Overview
Description
6-Oxaspiro[3.5]non-7-en-9-one is a chemical compound with the molecular formula C8H10O2. It is characterized by a spirocyclic structure, which includes a nonane ring fused with an oxane ring. This unique structure imparts specific chemical properties and reactivity to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxaspiro[3.5]non-7-en-9-one typically involves the use of radical chemistry. One common method is the intramolecular hydrogen atom transfer (HAT) process, which is promoted by C-, N-, and O-centered radicals. This method is effective for the remote and selective functionalization of unactivated C(sp3)–H bonds .
Industrial Production Methods
Industrial production methods for 6-Oxaspiro[3 the principles of radical chemistry and the use of specific catalysts and reaction conditions can be scaled up for industrial applications .
Chemical Reactions Analysis
Types of Reactions
6-Oxaspiro[3.5]non-7-en-9-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
6-Oxaspiro[3.5]non-7-en-9-one has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Oxaspiro[3.5]non-7-en-9-one involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to interact with enzymes and receptors in a specific manner, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
6-Oxaspiro[3.5]nonane: Lacks the enone functionality present in 6-Oxaspiro[3.5]non-7-en-9-one.
6-Oxaspiro[3.5]non-7-en-8-one: Similar structure but with a different position of the enone group.
Uniqueness
This compound is unique due to its specific spirocyclic structure and the presence of an enone group, which imparts distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
6-oxaspiro[3.5]non-7-en-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-7-2-5-10-6-8(7)3-1-4-8/h2,5H,1,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OACSIGPTRZCTPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)COC=CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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